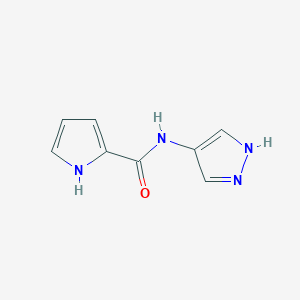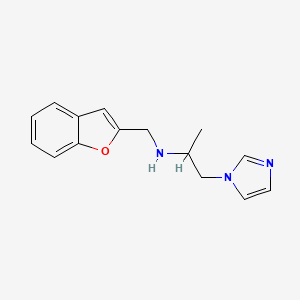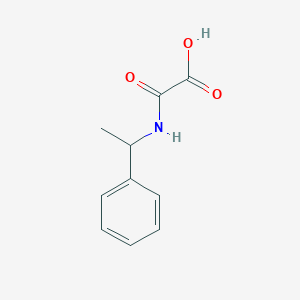
5-(Indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid, commonly known as IMFA, is a chemical compound that has caught the attention of the scientific community due to its potential therapeutic applications. IMFA is a derivative of indole, a heterocyclic compound that is widely distributed in nature and has been shown to possess a range of biological activities. In
Mécanisme D'action
The exact mechanism of action of IMFA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. IMFA has been shown to inhibit the activity of several enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, IMFA has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
IMFA has been shown to possess several biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that IMFA can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit inflammation. In animal models, IMFA has been shown to reduce tumor growth, decrease inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IMFA in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, IMFA is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using IMFA in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Orientations Futures
There are several potential future directions for research on IMFA. One area of interest is investigating its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of IMFA and its potential interactions with other signaling pathways. Finally, the development of more efficient synthesis methods and formulations of IMFA could improve its accessibility and potential therapeutic applications.
Conclusion:
In conclusion, IMFA is a promising compound with a range of potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While further research is needed to fully understand its potential, IMFA represents a promising avenue for the development of new therapeutics.
Méthodes De Synthèse
IMFA can be synthesized in several ways, but the most common method involves the reaction of indole-3-acetic acid with 2-methylfuran-3-carboxaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure IMFA.
Applications De Recherche Scientifique
IMFA has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have investigated the potential of IMFA as a therapeutic agent for various diseases, such as cancer, HIV, and Alzheimer's disease.
Propriétés
IUPAC Name |
5-(indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-13(15(17)18)8-12(19-10)9-16-7-6-11-4-2-3-5-14(11)16/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYMFJPQBZQYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN2C=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Indol-1-ylmethyl)-2-methylfuran-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)



![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)

